

Application Note: High-Efficiency Synthesis of 5-Nitro-2-propoxypyridine

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Compound of Interest

Compound Name: 5-Nitro-2-propoxypyridine

CAS No.: 99387-23-2

Cat. No.: B2397878

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) of 2-Chloro-5-nitropyridine Target Compound: **5-Nitro-2-propoxypyridine** (CAS: 99387-23-2)

Abstract & Scope

This application note details the optimized protocol for synthesizing **5-Nitro-2-propoxypyridine** from 2-chloro-5-nitropyridine. This transformation utilizes a Nucleophilic Aromatic Substitution (

) mechanism, leveraging the strong electron-withdrawing nature of the nitro group at the C5 position to activate the C2-chloride bond.

While simple in concept, the reaction requires precise control of stoichiometry and temperature to prevent side reactions (such as hydrolysis to the pyridone) and to ensure high yield. This guide presents two methodologies: Method A (Sodium Metal/n-Propanol) for scalable, high-purity synthesis, and Method B (NaH/THF) for rapid, small-scale discovery.

Strategic Considerations & Mechanism

Mechanistic Insight ()

The reaction proceeds via an addition-elimination pathway.[1] The nucleophilic propoxide anion (

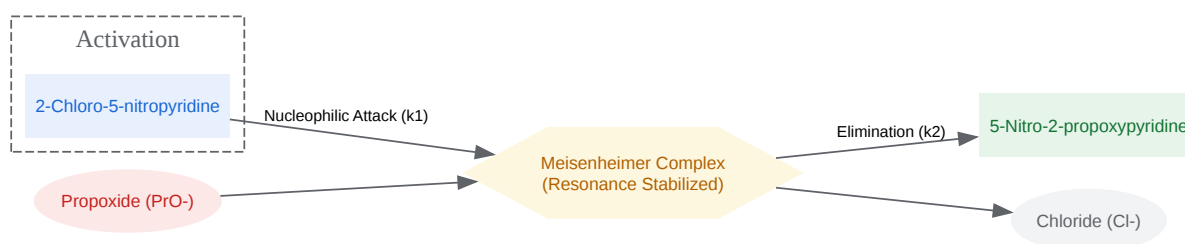
) attacks the electron-deficient C2 carbon. The intermediate Meisenheimer complex is stabilized by the resonance withdrawal of the nitro group at C5. Finally, the chloride anion is eliminated, restoring aromaticity.

Critical Process Parameter (CPP): Moisture control is paramount. The presence of water generates hydroxide ions (

), which compete with propoxide to form 5-nitro-2-pyridone, a difficult-to-remove impurity.

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical resonance stabilization.



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Figure 1:

pathway showing the conversion of the chloropyridine to the propyl ether via the Meisenheimer intermediate.

Experimental Protocols

Method A: In-Situ Alkoxide Generation (Scalable Route)

Recommended for gram-scale synthesis (>5g) where high purity is required.

Rationale: Generating sodium propoxide in situ using sodium metal ensures completely anhydrous conditions, minimizing the formation of the pyridone impurity.

Reagents & Equipment

Reagent	Equiv.[1][2]	MW	Density	Role
2-Chloro-5-nitropyridine	1.0	158.54	Solid	Substrate
n-Propanol (Anhydrous)	Solvent	60.10	0.803	Solvent/Reagent
Sodium Metal	1.1	22.99	Solid	Base Precursor
Dichloromethane (DCM)	-	-	-	Extraction Solvent

Step-by-Step Procedure

- Alkoxide Formation:
 - To a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add n-Propanol (10 mL per gram of substrate).
 - Cool the solvent to 0°C in an ice bath.
 - Carefully add Sodium Metal (1.1 equiv) in small pieces. Caution: Hydrogen gas evolution. Ensure venting.
 - Stir until all sodium has dissolved (approx. 30-60 mins). The solution may turn slightly yellow.
- Reaction:
 - Add 2-Chloro-5-nitropyridine (1.0 equiv) portion-wise to the alkoxide solution at 0°C.
 - Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
 - Stir at RT for 2 hours.

- QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material () should disappear, replaced by the product ().
- Optimization: If reaction is sluggish, heat to 50°C for 1 hour. Avoid reflux to prevent degradation.
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove most of the n-Propanol.
 - Resuspend the residue in Water (50 mL) and extract with DCM (3 x 50 mL).
 - Wash the combined organic layers with Brine (1 x 50 mL).
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification:
 - The crude product is typically a pale yellow solid.
 - Recrystallization: Dissolve in minimum hot Ethanol, then add cold water until turbid. Cool to 4°C.
 - Yield: Expected 85-92%.

Method B: Sodium Hydride (Discovery Route)

Recommended for small scale (<1g) or when sodium metal handling is restricted.

Reagents

- 2-Chloro-5-nitropyridine (1.0 eq)
- n-Propanol (1.2 eq)

- Sodium Hydride (60% in oil) (1.2 eq)
- THF (Anhydrous) (Solvent)

Step-by-Step Procedure

- Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under nitrogen.
- Dropwise add n-Propanol (1.2 equiv). Stir for 15 min to form sodium propoxide.
- Add a solution of 2-Chloro-5-nitropyridine (1.0 equiv) in THF dropwise.
- Stir at 0°C for 30 mins, then warm to RT for 2 hours.
- Quench: Carefully add saturated solution.
- Extraction: Extract with Ethyl Acetate.
- Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

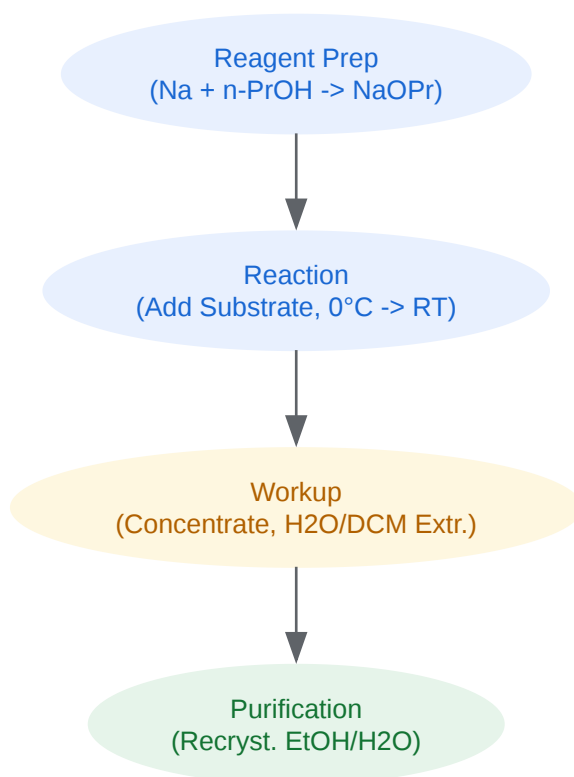
Analytical Data & Characterization

Compound: **5-Nitro-2-propoxypyridine** Appearance: Pale yellow crystalline solid. Melting Point: Estimated 65-75°C (Based on homologs: OMe ~109°C, OEt ~90°C).

Expected NMR (400 MHz,)

Position	Shift (ppm)	Multiplicity	Integration	Assignment
C6-H	9.05	d ()	1H	Aromatic (Ortho to)
C4-H	8.35	dd ()	1H	Aromatic (Meta to)
C3-H	6.85	d ()	1H	Aromatic (Ortho to)
	4.35	t ()	2H	Propyl adjacent to O
	1.85	sextet ()	2H	Propyl middle
	1.05	t ()	3H	Propyl terminal

Workflow Diagram



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Figure 2: Operational workflow for Method A.

Troubleshooting & Safety

- Low Yield: Usually caused by moisture leading to hydrolysis. Ensure all glassware is flame-dried and solvents are anhydrous.
- Impurity (): This is likely 5-nitro-2-pyridone. It is insoluble in DCM but soluble in basic aqueous phases. A basic wash (1M NaOH) during workup can help remove unreacted phenols/pyridones, but be careful as the product is stable but prolonged exposure to strong base can degrade it.
- Safety: 2-Chloro-5-nitropyridine is a skin irritant. Sodium metal is water-reactive. Perform all operations in a fume hood.

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